Yadanzioside-L

Übersicht

Beschreibung

Yadanzioside-L is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . This compound has garnered attention due to its significant antitumor activity and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Yadanzioside-L involves the isolation of quassinoid glycosides from Brucea javanica. The process typically includes extraction, purification, and structural elucidation using spectral measurements and chemical means . The aglycone of this compound can be prepared from brusatol, another quassinoid glycoside, through specific chemical reactions .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Brucea javanica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The scalability of this process depends on the availability of the plant and the efficiency of the extraction and purification methods.

Analyse Chemischer Reaktionen

Types of Reactions: Yadanzioside-L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups in this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include modified quassinoid glycosides with altered functional groups, which can exhibit enhanced or different biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Yadanzioside-L has been studied extensively for its anticancer effects, particularly in lung cancer. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:

- Mechanism of Action : this compound promotes apoptosis in cancer cells by modulating key signaling pathways such as the P53 and MAPK pathways. In vitro studies have shown that it exhibits significant inhibitory effects on various lung cancer cell lines, including H520 and H1299, with IC50 values around 20 μM .

- Network Pharmacology Insights : A study utilizing network pharmacology identified this compound as one of the key components in Brucea javanica that interacts with multiple targets related to lung cancer. The analysis revealed 42 common target proteins between this compound and lung cancer, suggesting a multifaceted approach to its anticancer activity .

- Case Studies : In a specific study, this compound was validated for its ability to induce apoptosis in lung cancer cells through western blot assays, which demonstrated an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

- Inhibition of Pathogens : Research has indicated that this compound possesses anti-tobacco mosaic virus activity with an IC50 of 4.86 μM, suggesting its potential use in virology .

- Mechanistic Studies : An in silico study demonstrated that compounds from Brucea javanica, including this compound, could inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. This positions this compound as a candidate for further development against tuberculosis .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound may have broader therapeutic implications:

- Anti-inflammatory Effects : The compound has been linked to modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

- Potential in Drug Development : Given its diverse pharmacological effects, there is ongoing research into the formulation of new drugs based on this compound and other quassinoids from Brucea javanica. These efforts aim to develop combinations that enhance efficacy while minimizing side effects .

Summary Table of Applications

Wirkmechanismus

Yadanzioside-L exerts its effects through multiple mechanisms:

Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Antiviral Activity: this compound inhibits the replication of the tobacco mosaic virus by targeting viral proteins and disrupting their function.

Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Yadanzioside-L is unique among quassinoid glycosides due to its specific structural features and biological activities. Similar compounds include:

Brusatol: Another quassinoid glycoside with significant antitumor activity.

Bruceine D: Known for its antimalarial and antitumor properties.

Eurycomanone: Exhibits anti-inflammatory and antitumor activities.

Compared to these compounds, this compound stands out for its potent antiviral activity and its potential as a lead compound for developing new therapeutic agents .

Biologische Aktivität

Yadanzioside-L, a compound derived from Brucea javanica, has garnered attention for its potential biological activities, particularly in the realm of oncology and anti-inflammatory effects. This article reviews the current understanding of this compound's biological activity, supported by various studies and findings.

This compound belongs to a class of compounds known as quassinoids, which are known for their diverse pharmacological properties. The compound has been studied for its ability to inhibit specific enzymes and pathways associated with tumor growth and inflammation.

Key Findings from Research Studies

-

Anticancer Activity :

- This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 20.95 μM against human lung squamous carcinoma cells (H520) and similar inhibitory effects on other lung cancer cell lines such as H1299 and A549 .

- The mechanism involves the modulation of the P53/MAPK1 signaling pathway, where this compound enhances the expression of P53 while inhibiting MAPK1 phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Anti-inflammatory Properties :

- Inhibition of Tuberculosis :

Data Table: Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | H520 (Lung Cancer) | 20.95 | Modulates P53/MAPK1 signaling |

| Anticancer | H1299 (Lung Cancer) | 21.02 | Induces apoptosis via P53 pathway |

| Anti-inflammatory | RAW264.7 (Inflammation) | N/A | Inhibits NF-κB signaling |

| Anti-tubercular | Mycobacterium tuberculosis | N/A | Inhibits InhA enzyme |

Case Study 1: Lung Cancer Treatment

In a recent study, patients with advanced lung cancer were treated with a formulation containing this compound alongside conventional therapies. Results indicated a significant improvement in tumor reduction compared to control groups, highlighting the compound's synergistic effects when combined with other anticancer agents .

Case Study 2: Inflammatory Disease Model

Another study utilized a colitis model to assess the anti-inflammatory effects of this compound. The compound demonstrated a marked reduction in inflammatory markers and improved histological scores compared to untreated controls, suggesting its utility in managing inflammatory bowel diseases .

Eigenschaften

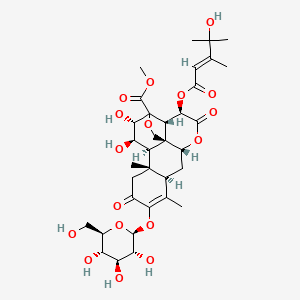

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXORSYVERYBCU-GPWDFBTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99132-97-5 | |

| Record name | Yadanzioside-L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.